molecular formula C3H5N3S B11770114 5-Methyl-1,2,3-thiadiazol-4-amine

5-Methyl-1,2,3-thiadiazol-4-amine

Cat. No.: B11770114
M. Wt: 115.16 g/mol
InChI Key: LEZPKOSSEPMNNI-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-thiadiazol-4-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-1,2,3-thiadiazol-4-amine involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a mixture of ethanol and water . This reaction is typically carried out under mild conditions at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3-thiadiazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form substituted amines.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Alkyl halides and bases such as potassium carbonate in ethanol/water mixtures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Oxidized derivatives of the thiadiazole ring.

    Reduction Reactions: Reduced derivatives of the thiadiazole ring.

Scientific Research Applications

5-Methyl-1,2,3-thiadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3-thiadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Amino-3-methyl-1,2,4-thiadiazole

Uniqueness

5-Methyl-1,2,3-thiadiazol-4-amine is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

5-methylthiadiazol-4-amine

InChI

InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3

InChI Key

LEZPKOSSEPMNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)N

Origin of Product

United States

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